molecular formula C13H10F3NO2S B11809783 Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11809783
M. Wt: 301.29 g/mol
InChI Key: UYZRCGHTXHNOGK-UHFFFAOYSA-N
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Description

Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a thioxo group at the 4th position, a trifluoromethyl group at the 8th position, and an ethyl ester group at the 3rd position of the quinoline ring. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the quinoline derivative with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.

    Medicine: It has been investigated for its anticonvulsant, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity may be attributed to its ability to modulate ion channels or neurotransmitter receptors in the central nervous system. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more efficiently and interact with intracellular targets.

Comparison with Similar Compounds

Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate: Similar structure but with an oxo group instead of a thioxo group.

    Ethyl 4-thioxo-8-methyl-1,4-dihydroquinoline-3-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Ethyl 4-thioxo-8-chloro-1,4-dihydroquinoline-3-carboxylate: Similar structure but with a chloro group instead of a trifluoromethyl group.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Biological Activity

Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a synthetic compound with notable biological activities, particularly in antimicrobial and antitumor domains. Its unique molecular structure, characterized by a thioxo group and a trifluoromethyl substituent, enhances its lipophilicity and potential interactions with biological targets.

  • Molecular Formula : C₁₃H₁₀F₃N₁O₂S
  • Molecular Weight : Approximately 301.2842 g/mol
  • CAS Number : 1216991-34-2

The trifluoromethyl group is believed to improve the compound's metabolic stability and membrane permeability, which may contribute to its biological efficacy .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungal species. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Candida albicans, suggesting that this compound may also possess similar activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismActivity Level
Compound AS. aureusModerate
Compound BC. albicansHigh
This compoundUnder InvestigationTBD

Antitumor Activity

The compound has also been investigated for its potential as an antitumor agent. Preliminary studies suggest it may interact with specific protein targets involved in cell signaling pathways, influencing processes such as apoptosis in cancer cells.

Case Study: In Vitro Testing on Cancer Cell Lines

In a study involving various cancer cell lines, this compound demonstrated cytotoxic effects. The compound was tested against prostate cancer (PC-3) and bladder cancer (T-24) cells, where it effectively arrested the cell cycle at the S phase .

The mechanism by which this compound exerts its biological effects is not fully elucidated but appears to involve:

  • Binding Affinity : Interaction with enzymes and receptors involved in critical cellular pathways.
  • Cell Signaling Modulation : Potential alteration of signaling cascades leading to apoptosis in cancer cells.

Further research is required to fully understand these interactions and their implications for therapeutic applications.

Properties

Molecular Formula

C13H10F3NO2S

Molecular Weight

301.29 g/mol

IUPAC Name

ethyl 4-sulfanylidene-8-(trifluoromethyl)-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H10F3NO2S/c1-2-19-12(18)8-6-17-10-7(11(8)20)4-3-5-9(10)13(14,15)16/h3-6H,2H2,1H3,(H,17,20)

InChI Key

UYZRCGHTXHNOGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=S)C=CC=C2C(F)(F)F

Origin of Product

United States

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